1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

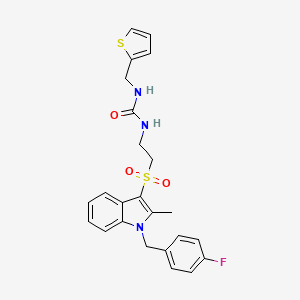

1-(2-((1-(4-Fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic urea derivative featuring a complex heterocyclic architecture. The molecule comprises:

- 4-Fluorobenzyl-substituted indole core: The indole ring is substituted at the N1 position with a 4-fluorobenzyl group and at C2 with a methyl group.

- Sulfonyl-ethyl linker: A sulfonyl group bridges the indole C3 position to an ethyl chain.

- Urea-thiophenemethyl moiety: The urea group connects the ethyl chain to a thiophen-2-ylmethyl substituent.

Properties

IUPAC Name |

1-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O3S2/c1-17-23(33(30,31)14-12-26-24(29)27-15-20-5-4-13-32-20)21-6-2-3-7-22(21)28(17)16-18-8-10-19(25)11-9-18/h2-11,13H,12,14-16H2,1H3,(H2,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTYWOSUFZVIGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves a multi-step process:

Indole Synthesis: : The initial step includes the formation of the indole derivative, 1-(4-fluorobenzyl)-2-methyl-1H-indole.

Sulfonylation: : The indole derivative undergoes sulfonylation using a sulfonyl chloride to introduce the sulfonyl group, forming 1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl.

Coupling with Ethylamine: : This intermediate is then coupled with ethylamine under basic conditions, yielding the corresponding sulfonyl ethylamine derivative.

Urea Formation: : Finally, the thiophen-2-ylmethyl isocyanate is reacted with the sulfonyl ethylamine intermediate to form the target compound via urea bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely follow the outlined synthetic steps with optimization for scale. This includes the use of continuous flow reactors for sulfonylation and urea bond formation, minimizing reaction times and improving yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation, particularly at the indole or thiophene rings, using agents like m-chloroperbenzoic acid.

Reduction: : The sulfonyl group can be reduced to a sulfide under reducing conditions such as hydrogenation with palladium on carbon.

Substitution: : The fluorobenzyl group allows for electrophilic aromatic substitution reactions, potentially introducing various substituents.

Common Reagents and Conditions

Oxidation Reagents: : m-Chloroperbenzoic acid, potassium permanganate.

Reduction Reagents: : Palladium on carbon, sodium borohydride.

Substitution Conditions: : Lewis acids like aluminum chloride for electrophilic substitution.

Major Products

Oxidation: : Formation of sulfoxide or sulfone derivatives.

Reduction: : Formation of thiol or amine derivatives.

Substitution: : Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

Potential Biological Activities

Research indicates that compounds with indole structures often exhibit a variety of biological activities, including:

- Anticancer Activity : Indole derivatives have been studied for their ability to inhibit cancer cell proliferation. The specific mechanisms by which 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea may exert anticancer effects require further investigation through targeted biological assays.

- Anti-inflammatory Properties : Similar indole-containing compounds have shown promise in modulating inflammatory responses, suggesting that this compound may also possess anti-inflammatory effects.

- Neuroprotective Effects : Some studies have linked indole derivatives to neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.

Synthesis and Experimental Studies

While detailed synthetic routes for this specific compound are not extensively documented, general methods for synthesizing similar compounds include:

- Formation of the Indole Moiety : Utilizing cyclization reactions involving appropriate precursors.

- Sulfonamide Formation : Reacting the indole derivative with sulfonyl chlorides to introduce the sulfonyl group.

- Urea Formation : Employing isocyanates or carbamates to form the urea linkage with the thiophenic component.

These synthetic strategies reflect common approaches in organic synthesis aimed at constructing complex heterocyclic compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives similar to this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer properties of indole derivatives, demonstrating significant inhibition of tumor growth in vitro. |

| Study 2 | Evaluated anti-inflammatory effects, showing reduced cytokine release in cell models treated with indole-based compounds. |

| Study 3 | Assessed neuroprotective effects in animal models, indicating potential benefits in preventing neuronal damage. |

Mechanism of Action

The precise mechanism of action for 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, often enzymes or receptors. The indole moiety is known to engage in pi-pi stacking and hydrogen bonding, which could facilitate binding to active sites. The sulfonyl and urea groups enhance solubility and may participate in additional hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of urea derivatives with diverse substituents. Below is a detailed comparison with structurally or functionally related analogs:

Structural Analogs from the Urea-Thiazole Series ()

Compounds 11a–11o (e.g., 1-(3-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea, 11a ) share a urea-thiazole-phenyl scaffold. Key differences include:

- Core Heterocycle : The target compound uses an indole ring, whereas 11a–11o employ thiazole. Indoles often confer enhanced π-π stacking and metabolic stability compared to thiazoles.

- Substituent Diversity : The target’s 4-fluorobenzyl and thiophenemethyl groups contrast with the hydrazinyl-oxoethyl-piperazine and halogenated phenyl groups in 11a–11o.

- Molecular Weight : The target’s molecular weight (estimated ~550–600 g/mol) likely exceeds 11a (484.2 [M+H]+) due to the indole and thiophene moieties.

Table 1: Selected Urea Derivatives from

| Compound | Substituent(s) | Yield (%) | Molecular Weight ([M+H]+) |

|---|---|---|---|

| 11a | 3-Fluorophenyl | 85.1 | 484.2 |

| 11c | 3-Chloro-4-fluorophenyl | 88.9 | 518.1 |

| 11k | 4-Chloro-3-(trifluoromethyl)phenyl | 88.0 | 568.2 |

| 11m | 3,5-Di(trifluoromethyl)phenyl | 84.7 | 602.2 |

Sulfonylurea Antidiabetics ()

Glimepiride, a third-generation sulfonylurea (1-(p-(2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea), shares the sulfonylurea backbone but differs in:

- Pharmacophore : Glimepiride’s pyrroline-carboxamido and trans-methylcyclohexyl groups optimize insulin secretion, whereas the target’s indole and thiophene groups may influence alternative targets or binding kinetics.

- Bioactivity : Glimepiride’s efficacy in diabetes is well-documented , but the target compound’s biological profile remains uncharacterized in the evidence.

Piperidine-Sulfonyl Ureas ()

1-(4-Chlorophenyl)-3-(2-{1-[(4-fluoro-2-methylphenyl)sulfonyl]-2-piperidinyl}ethyl)urea (ChemSpider ID: 898407-17-5) shares a sulfonyl-ethyl-urea scaffold but diverges in:

- Aromatic Systems : The target’s indole and thiophene contrast with the chlorophenyl and piperidine groups.

- Electron-Withdrawing Groups : The 4-fluoro and methyl substituents in both compounds may similarly modulate electronic properties, though the indole’s conjugated system in the target could enhance lipophilicity.

Thiophene-Containing Ureas ()

Compounds like 1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) and fluorinated sulfonyl derivatives (e.g., 89863-64-9 in ) highlight:

- Thiophene Role : The target’s thiophen-2-ylmethyl group may improve membrane permeability or serve as a bioisostere for phenyl groups.

- Synthetic Complexity : The target’s multi-heterocyclic system likely requires more intricate synthesis than simpler thiophene-ureas in .

Research Findings and Implications

- Synthetic Feasibility : Yields for analogs in (83–89%) indicate that multi-step urea syntheses are feasible, though the target’s complexity may reduce yield without optimized conditions.

- Unanswered Questions: The evidence lacks data on the target’s solubility, stability, or activity. Future studies should prioritize assays comparing its efficacy to known urea derivatives.

Biological Activity

The compound 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 397.47 g/mol. The structure features an indole moiety, a thiophene ring, and a sulfonamide group, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds with indole and thiophene structures often exhibit significant antimicrobial properties. For instance, derivatives of indole have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study evaluating similar sulfonamide derivatives, it was found that some exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Indole Derivative A | 20 | MRSA |

| Indole Derivative B | 40 | E. coli |

| 1-(2-((1-(4-fluorobenzyl)-... | TBD | TBD |

Note: TBD = To Be Determined

Cytotoxicity

The cytotoxic effects of compounds similar to This compound have been evaluated in various cancer cell lines. Studies have demonstrated that certain indole derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Table 2: Cytotoxicity Data of Indole Derivatives

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| Indole Derivative A | 15 | HeLa (cervical cancer) |

| Indole Derivative B | 30 | MCF-7 (breast cancer) |

| 1-(2-((1-(4-fluorobenzyl)-... | TBD | TBD |

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in microbial growth and cancer cell proliferation. The sulfonamide group is known for its role in inhibiting bacterial folate synthesis, while the indole structure can interact with various biological targets, including receptors and enzymes .

Case Studies and Research Findings

A recent study focused on synthesizing related compounds and evaluating their antimicrobial properties against various pathogens. The results indicated that compounds with similar structural features to This compound displayed promising activity against resistant strains of bacteria .

Another investigation into the cytotoxicity of indole-based compounds revealed that modifications at specific positions significantly influenced their potency against tumor cells. This suggests that further structural optimization could enhance the therapeutic efficacy of the compound .

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC or HPLC to avoid over-sulfonation.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Answer:

Contradictions between NMR (dynamic behavior) and crystallographic (static structure) data often arise from conformational flexibility.

- Dynamic NMR Analysis : Perform variable-temperature ¹H/¹³C NMR to detect rotational barriers in the urea or sulfonamide groups .

- DFT Calculations : Use density functional theory (B3LYP/6-31G*) to model low-energy conformers and compare with experimental data .

- Crystallographic Refinement : Re-examine X-ray data (e.g., using Olex2 or SHELX) to identify disorder in flexible moieties like the thiophen-2-ylmethyl group .

Example : If the urea NH protons show splitting in NMR but not in the crystal structure, this suggests hydrogen-bonding variations in solution vs. solid state.

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode, resolving power >30,000) .

- Multinuclear NMR : Assign ¹H, ¹³C, and ¹⁹F signals (e.g., 4-fluorobenzyl’s para-F at ~-115 ppm in CDCl₃) .

- FTIR : Identify urea C=O stretch (~1640–1680 cm⁻¹) and sulfonyl S=O bands (~1350–1380 cm⁻¹) .

- HPLC-PDA : Assess purity (>98% by area at 254 nm, C18 column, MeCN/H₂O mobile phase) .

Advanced: How can reaction conditions be optimized to improve the yield of the sulfonylation step?

Answer:

Sulfonylation efficiency depends on:

- Solvent Choice : Use DCM or THF to stabilize reactive intermediates .

- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the indole’s 3-position .

- Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to ensure complete conversion.

Validation : Track reaction progress via in situ IR to monitor S=O bond formation.

Basic: What are the primary challenges in crystallizing this compound for structural validation?

Answer:

Crystallization difficulties arise from:

- Flexible Moieties : The ethylsulfonyl and thiophen-2-ylmethyl groups introduce conformational disorder.

- Solution Strategies :

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?

Answer:

Methodology :

Analog Synthesis : Prepare derivatives with modifications to:

- Fluorobenzyl substituents (e.g., Cl, Br, CF₃).

- Thiophene substituents (e.g., methyl, nitro).

Biological Assays :

- Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.

- Assess cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7).

Computational Modeling :

- Dock the compound into target proteins (e.g., using AutoDock Vina) to predict binding modes .

Data Interpretation : Correlate IC₅₀ values with electronic (Hammett σ) and steric (Taft Eₛ) parameters of substituents.

Basic: What solvents and conditions are suitable for the compound’s long-term storage?

Answer:

- Solid State : Store at -20°C under argon in amber vials to prevent urea hydrolysis.

- Solution State : Use anhydrous DMSO or DMF (stored over molecular sieves) to avoid moisture-induced degradation.

Advanced: How can contradictory biological activity data between in vitro and in vivo models be addressed?

Answer:

Discrepancies may stem from:

- Metabolic Instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify vulnerable sites (e.g., sulfonamide cleavage) .

- Bioavailability : Use logP calculations (e.g., ACD/Percepta) to optimize lipophilicity (target logP ~2–4).

- Formulation : Test cyclodextrin-based formulations to enhance aqueous solubility.

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood during weighing or solution preparation.

- Waste Disposal : Neutralize urea/sulfonamide residues with 10% NaOH before disposal.

Advanced: How can computational methods predict this compound’s pharmacokinetic profile?

Answer:

- ADME Prediction : Use SwissADME or pkCSM to estimate:

- Absorption (Caco-2 permeability).

- Metabolism (CYP450 isoform interactions).

- MD Simulations : Run 100-ns molecular dynamics (e.g., GROMACS) to assess blood-brain barrier penetration.

Validation : Compare predictions with in vivo PK studies in rodent models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.